molecular formula C13H8Cl2O3 B6407576 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261965-77-8

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95%

Cat. No.: B6407576
CAS No.: 1261965-77-8
M. Wt: 283.10 g/mol
InChI Key: AFUXXWJTVUOMIB-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% (4-DCB-2HBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is an aromatic compound with a molecular formula of C8H5Cl2O3. 4-DCB-2HBA is used in a variety of laboratory experiments and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity. It also binds to other proteins and nucleic acids, such as DNA and RNA, and modulates their function.
Biochemical and Physiological Effects
4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory mediators. It has also been shown to modulate the activity of other enzymes and proteins, such as phospholipase A2 and cyclin-dependent kinases. In addition, it has been shown to modulate the activity of transcription factors and to affect gene expression.

Advantages and Limitations for Lab Experiments

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is a useful compound for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is not suitable for use in cell-based experiments due to its potential cytotoxicity.

Future Directions

There are a number of potential future directions for the use of 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% in scientific research. It could be used in the development of new drugs, as well as in studies of enzyme inhibition and protein-protein interactions. It could also be used in studies of gene expression and to investigate the structure and function of proteins and nucleic acids. Additionally, it could be used in studies of the effects of environmental toxins and in the development of new diagnostic tools.

Synthesis Methods

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is synthesized by the reaction of 3,5-dichlorobenzoic acid and 2-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 120°C and a pressure of 1.2 atm. The resulting product is a yellow-brown solid with a melting point of 151-153°C.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid, 95% is used in various scientific research applications, including drug discovery, molecular biology, and biochemistry. It has been used in studies of enzyme inhibition, protein-protein interactions, and the development of new drug candidates. It is also used in studies of the structure and function of proteins and nucleic acids.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUXXWJTVUOMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691274
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-77-8
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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